2-(Methoxy-D3)nicotinic acid
Description
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)/i1D3 |
InChI Key |
FTEZJSXSARPZHJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)C(=O)O |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of 2 Methoxy D3 Nicotinic Acid
De Novo Synthetic Routes for Site-Specific Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Position
The synthesis of 2-(Methoxy-D3)nicotinic acid is typically achieved through a late-stage introduction of the deuterated methyl group onto a pre-formed nicotinic acid scaffold. acs.org This approach ensures efficiency and high levels of deuterium incorporation at the desired position. The most common strategy involves the nucleophilic substitution of a suitable precursor, such as a 2-halonicotinate or a 2-hydroxynicotinate, with a deuterated methylating agent.
A prevalent synthetic route begins with commercially available 2-hydroxynicotinic acid. This precursor is first esterified to protect the carboxylic acid, yielding an ethyl or methyl nicotinate (B505614) derivative. The core of the isotopic labeling step is a Williamson ether synthesis. The hydroxyl group of the nicotinate ester is deprotonated with a base to form an alkoxide, which then reacts with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄).
Alternatively, starting from a precursor like methyl 2,6-dichloropyridine-3-carboxylate, regioselective substitution can be achieved. nih.gov Reaction with sodium methoxide (B1231860) can be directed to the 2-position. nih.gov By using sodium methoxide-d3 (NaOCD₃), prepared from deuterated methanol (B129727) and a strong base like sodium hydride, the trideuteromethoxy group can be introduced. The final step in these routes is the hydrolysis of the ester group under basic conditions to yield the final product, this compound. nih.gov
Chromatographic Purification Strategies for High Isotopic Purity
Achieving high chemical and isotopic purity is a critical step in the preparation of any isotopically labeled compound for research or pharmaceutical use. moravek.com Purification is necessary to remove unreacted starting materials, reaction byproducts, and, most importantly, any non-deuterated or partially deuterated species.
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the purification of this compound. nih.gov Reversed-phase HPLC, using a C18 column, is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution program, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of the desired product from impurities.
In some cases, argentation HPLC can be used to separate labeled and unlabeled compounds, offering baseline resolution. nih.gov Solid-phase extraction (SPE) can also be utilized as a preliminary purification or sample clean-up step before HPLC. nih.gov SPE cartridges (e.g., C18 or ion-exchange) can effectively remove salts and highly polar or nonpolar impurities. rsc.org The final purity is often assessed by analytical HPLC, confirming a single peak corresponding to the product.
Table 2: Summary of Purification Strategies
| Purification Method | Principle | Application |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Primary method for isolating the final product with high chemical and isotopic purity. nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. | Sample pre-treatment and removal of major impurities or salts before final HPLC. nih.gov |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Can be used for initial purification, but may be less effective at separating isotopic analogues. google.com |
Spectroscopic and Mass Spectrometric Validation of Deuterium Enrichment
Following purification, the chemical structure and isotopic enrichment of this compound must be rigorously validated. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org
Mass Spectrometry (MS): MS is the definitive technique for confirming the mass of the compound and the level of deuterium incorporation. nih.gov The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than its non-deuterated counterpart, 2-methoxynicotinic acid (C₇H₇NO₃, molecular weight 153.14 g/mol ). nih.gov For example, in electrospray ionization (ESI) mass spectrometry, the [M-H]⁻ ion for the deuterated compound would appear at m/z 155, compared to m/z 152 for the unlabeled version. nih.gov The absence of a significant peak at m/z 152 confirms high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the structure and the specific location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy (-OCH₃) protons, which appears around 4.0 ppm in the unlabeled compound, will be absent. The signals for the three protons on the pyridine (B92270) ring will remain, confirming the integrity of the core structure. hmdb.cachemicalbook.com
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methoxy carbon will be present but will appear as a triplet due to coupling with the single deuterium atom (spin I=1). Its chemical shift will also be slightly different compared to the unlabeled compound. The other carbon signals of the pyridine ring and the carboxyl group will be largely unaffected. hmdb.ca
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Provided |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +3 amu compared to the unlabeled compound. | Confirms successful incorporation of three deuterium atoms and overall isotopic enrichment. nih.govnih.gov |
| ¹H NMR | Absence of the methoxy proton signal (~4.0 ppm). Presence of pyridine ring proton signals. | Confirms site-specific deuteration at the methoxy position. hmdb.ca |
| ¹³C NMR | Methoxy carbon signal appears as a triplet due to C-D coupling. | Confirms the presence of the -OCD₃ group and provides further structural verification. hmdb.ca |
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of 2-(Methoxy-D3)nicotinic acid. This is largely due to the high sensitivity and selectivity offered by MS detection, which is essential for distinguishing the deuterated compound from its endogenous, non-labeled counterparts. service.gov.uk
Development of High-Resolution Mass Spectrometry (HRMS) Protocols
High-resolution mass spectrometry (HRMS) provides the capability to determine the mass of an ion with very high accuracy. This is particularly advantageous when analyzing complex biological matrices where numerous compounds may have similar nominal masses. For the analysis of nicotinic acid and its metabolites, LC-HRMS methods have been developed to ensure accurate identification and quantification. myfoodresearch.com The high resolving power of instruments like quadrupole time-of-flight (QTOF) mass spectrometers, which can achieve resolutions varying from 25,000 to 43,000, allows for a mass accuracy of less than 5 ppm. acs.org This level of precision is critical for differentiating this compound from other co-eluting compounds. The development of HRMS protocols often involves optimizing the electrospray ionization (ESI) source parameters to maximize the signal of the target analyte. acs.org
Optimization of Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification. In an MS/MS experiment, a specific precursor ion is selected and then fragmented to produce a characteristic pattern of product ions. This process, often performed using a triple quadrupole mass spectrometer, significantly enhances the specificity of detection. nih.gov
For nicotinic acid and its metabolites, MS/MS methods operating in multiple reaction monitoring (MRM) mode are commonly employed. nih.gov This involves monitoring specific precursor-to-product ion transitions. For instance, in the analysis of nicotinic acid, the transition of the protonated molecular ion at m/z 124 to a product ion at m/z 80 is often monitored. nih.govnih.gov In the case of this compound, the precursor ion would be shifted by the mass of the three deuterium (B1214612) atoms. The optimization process involves infusing a standard solution of the compound into the mass spectrometer to determine the optimal collision energy that yields the most abundant and specific product ions. nih.gov The fragmentation of nicotinic acid typically results in characteristic losses, which can be used to identify and quantify the compound. myfoodresearch.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise absolute quantification. buchem.com This technique involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample. Because the labeled standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization.
The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. buchem.com This approach effectively corrects for variations in sample extraction efficiency and matrix effects that can suppress or enhance the analyte signal. IDMS methods have been successfully developed for the determination of niacin (nicotinic acid) in various matrices, utilizing deuterated internal standards like nicotinamide-d4. nih.gov The use of this compound as an internal standard would follow the same principle, providing a reliable means for the absolute quantification of its non-labeled analogue.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. nih.gov While nicotinic acid itself has low volatility, it can be analyzed by GC-MS after a derivatization step to increase its volatility and thermal stability. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com
GC-MS offers high chromatographic resolution and sensitive detection. mdpi.com For the analysis of nicotinic acid, the mass spectrum typically shows a molecular ion peak at m/z 123 for the underivatized form. myfoodresearch.com The fragmentation pattern provides structural information that can be used for identification. myfoodresearch.com The use of this compound in a GC-MS analysis would result in a mass shift of its molecular ion and key fragments, allowing for its use as an internal standard in a similar fashion to LC-MS based methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracking and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and isotopic labeling of this compound. aocs.org ¹H NMR and ¹³C NMR are the most common NMR techniques used for organic molecules. aocs.orgamazonaws.com
In the ¹H NMR spectrum, the deuterium substitution in the methoxy (B1213986) group would lead to the disappearance of the corresponding proton signal, providing direct evidence of successful labeling. The chemical shifts of the remaining protons in the pyridine (B92270) ring can provide information about the electronic environment of the molecule. bhu.ac.in Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the deuterated methoxy group would exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift might be slightly altered compared to the non-deuterated compound. usda.gov Two-dimensional NMR techniques can be employed for more detailed structural assignment. amazonaws.comnih.gov
Validation of Analytical Methodologies for Robustness and Specificity
The validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. researchgate.net Method validation for the quantification of this compound would involve assessing several key parameters according to established guidelines.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is particularly important to ensure no interference from endogenous compounds.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. semanticscholar.org These are typically assessed by analyzing quality control samples at different concentrations. nih.gov
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. mdpi.com
Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction procedure, while the matrix effect evaluates the influence of co-eluting compounds from the sample matrix on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov
Investigations into Nicotinic Acid Metabolic Pathways Utilizing 2 Methoxy D3 Nicotinic Acid
Elucidation of Methoxy (B1213986) Group Metabolism and Demethylation Pathways
The introduction of a methoxy group at the 2-position of the nicotinic acid pyridine (B92270) ring presents a target for metabolic enzymes, primarily cytochrome P450 (P450) oxidases. acs.org Investigations utilizing 2-(Methoxy-D3)nicotinic acid are centered on determining the rate and pathway of its demethylation. The oxidation of methoxy groups on aromatic rings is a known metabolic process, and quantum mechanics studies suggest a low activation barrier for this reaction. acs.org
The key advantage of using this compound is the stable isotope label. The three deuterium (B1214612) atoms on the methoxy group create a distinct mass signature (+3 Da) that allows mass spectrometry to precisely track the fate of the methyl group. When O-demethylation occurs, the deuterium label is lost from the nicotinic acid backbone, leading to the formation of unlabeled 2-hydroxynicotinic acid. Concurrently, the deuterated methyl group enters the one-carbon metabolism pool. By quantifying the ratio of the intact deuterated parent compound to its non-deuterated metabolites, researchers can determine the extent and kinetics of this demethylation pathway. Some research suggests that a 2-methoxy group can stabilize adjacent functional groups against metabolism, making the study of its own metabolic stability particularly relevant. gu.se
Tracing the Incorporation and Flux of this compound into NAD(P)(H) Metabolome
Should the 2-methoxy group remain intact, this compound can enter the established Preiss-Handler pathway for NAD+ biosynthesis. nih.govoregonstate.edu This pathway is a cornerstone of niacin metabolism, converting nicotinic acid into NAD+. The use of an isotope-labeled precursor like this compound allows for dynamic tracking (flux analysis) of the molecule as it is incorporated into the NAD(P)(H) metabolome. nih.govnih.gov
The metabolic tracing follows these key steps:
Conversion to Mononucleotide: The labeled nicotinic acid analog is converted by nicotinic acid phosphoribosyltransferase (NAPRT) to this compound mononucleotide (NAMN). nih.govnih.gov
Adenylylation: The resulting labeled NAMN is then adenylylated by nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) to form this compound adenine (B156593) dinucleotide (NAAD). oregonstate.edunih.gov
Amidation to NAD+: Finally, the labeled NAAD is amidated by NAD+ synthetase (NADSYN) to produce a labeled version of NAD+, which can be designated as 2-(Methoxy-D3)-NAD+. nih.govmdpi.com
By measuring the isotopic enrichment in each of these intermediates and the final NAD+ pool over time, researchers can quantify the rate of synthesis and turnover. nih.gov This provides critical insights into how substitutions on the pyridine ring affect the efficiency of its conversion to the essential NAD+ coenzyme. The labeled NAD+ can be further traced into the NADP(H) pool following phosphorylation by NAD+ kinase. oregonstate.eduannualreviews.org
Analysis of Downstream Metabolite Formation and Interconversion Rates
Beyond its role as an NAD+ precursor, nicotinic acid is subject to catabolism and excretion. The primary downstream metabolites include nicotinuric acid (formed by conjugation with glycine), and after conversion to nicotinamide and methylation, N1-methylnicotinamide (MNA), which is further oxidized to N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY). nih.govwikipedia.org
Utilizing this compound allows for the unambiguous identification and quantification of its unique downstream metabolites. The persistence of the deuterium label depends on the stability of the 2-methoxy group through these biotransformations. If the methoxy group is retained, a series of deuterated metabolites will be formed. This analytical approach helps answer whether such substituted niacin analogs are processed similarly to the parent compound or if they are directed toward unique clearance pathways. The interconversion rates between these metabolites can be calculated by monitoring their appearance and disappearance over time using isotope-dilution mass spectrometry. escholarship.org
| Metabolite | Unlabeled Molecular Weight (g/mol) | D3-Labeled Molecular Weight (g/mol) | Metabolic Step |
|---|---|---|---|
| 2-Methoxynicotinic acid | 153.14 | 156.16 | Parent Compound |
| 2-Methoxynicotinuric acid | 210.18 | 213.20 | Glycine Conjugation |
| 2-Methoxy-N1-methylnicotinamide | 166.19 | 169.21 | Conversion to amide, followed by N-methylation |
| 2-Methoxy-N-methyl-2-pyridone-5-carboxamide (2PY analog) | 182.19 | 185.21 | Oxidation of MNA analog |
| 2-Methoxy-N-methyl-4-pyridone-3-carboxamide (4PY analog) | 182.19 | 185.21 | Oxidation of MNA analog |
Comparative Metabolic Profiling with Unlabeled and Other Isotope-Labeled Niacin Analogs
A key application of this compound is in comparative metabolic studies. By administering it alongside unlabeled nicotinic acid or other labeled analogs, researchers can directly compare their metabolic fates under identical biological conditions. Commercially available analogs like Niacin-d4 (with deuterium on the pyridine ring) and Niacin-13C6 (with carbon-13 labeling) are used to trace the core niacin structure. medchemexpress.commedchemexpress.com
The comparison allows for the dissection of different metabolic events:
This compound vs. Niacin-d4: This comparison distinguishes the metabolism of the methoxy substituent from the metabolism of the pyridine ring itself. For example, if the deuterium label from this compound is lost while the label from Niacin-d4 persists in a downstream metabolite, it provides direct evidence of O-demethylation.
Purpose-Driven Labeling: The choice of isotopic label is dictated by the research question. Ring-labeled analogs track the integrity and flux of the entire niacin molecule into NAD+ and its catabolites. In contrast, this compound is specifically designed to probe the stability and metabolic consequences of the 2-methoxy functional group. nih.gov
| Labeled Analog | Label Position | Primary Research Application |
|---|---|---|
| This compound | On the methoxy (-OCH3) group | Investigating O-demethylation pathways and the metabolic fate of the substituent group. |
| Niacin-d4 | On the pyridine ring | Tracing the core nicotinic acid structure through all metabolic pathways (NAD+ synthesis, catabolism). |
| Niacin-13C6 | All six carbon atoms in the ring and carboxyl group | Provides a heavier label for tracing the carbon backbone; useful in flux analysis to differentiate from endogenous pools. |
| [13C3, 15N1]-Nicotinamide | On the nicotinamide ring | Tracing the salvage pathway of NAD+ synthesis, differentiating it from the Preiss-Handler and de novo pathways. nih.gov |
Contribution of Specific Metabolic Pathways to Overall Nicotinic Acid Homeostasis
Ultimately, studies using this compound contribute to a broader understanding of nicotinic acid homeostasis. Cellular NAD+ levels are tightly regulated through a balance of synthesis, consumption, and recycling. embopress.orgfoodandnutritionresearch.net The introduction of niacin analogs, whether for research or as therapeutic agents, perturbs this balance.
By using a tool like this compound, researchers can clarify several aspects of this homeostasis:
Bioavailability: Determining the rate of demethylation helps establish the bioavailability of the core nicotinic acid structure for NAD+ synthesis. A rapid demethylation would mean the compound acts more like a pro-drug for 2-hydroxynicotinic acid rather than a direct niacin analog.
Pathway Prioritization: Tracing the flux into the NAD+ pool versus downstream catabolic pathways reveals how a substituent group can alter the metabolic partitioning of the niacin molecule.
Enzymatic and Biochemical Characterization of 2 Methoxy D3 Nicotinic Acid Interactions
Substrate Specificity and Kinetic Analysis of Niacin-Metabolizing Enzymes with Deuterated Analogs
The metabolic pathways of niacin (nicotinic acid) involve several enzymes that could potentially interact with 2-(Methoxy-D3)nicotinic acid. While direct kinetic data for this compound is not extensively available in the public domain, we can infer its potential interactions based on studies of related compounds and the known substrate specificities of relevant enzymes. The primary enzymes of interest in this context are those involved in the conjugation and degradation of nicotinic acid.
Nicotinamide (B372718) N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide, a related form of vitamin B3. nih.gov While its primary substrate is nicotinamide, NNMT is known to methylate other pyridine-containing small molecules. wikipedia.org The substrate specificity of NNMT is influenced by the residues in its active site. nih.gov Although nicotinic acid itself is not a primary substrate for NNMT, any potential for interaction with this compound would be a novel finding.
Another critical enzyme is Diacylglycerol O-acyltransferase 2 (DGAT2), which is involved in triglyceride synthesis and is a known target of niacin. nih.govyoutube.com Niacin inhibits DGAT2 activity, which contributes to its lipid-lowering effects. nih.gov The introduction of a deuterated methoxy (B1213986) group could potentially alter the binding affinity and inhibitory potency of the molecule towards DGAT2.
To illustrate the kinetic parameters that are typically evaluated, the following table presents hypothetical kinetic data for the interaction of niacin and a deuterated analog with a generic niacin-metabolizing enzyme. This data is for illustrative purposes and is not based on actual experimental results for this compound.
Table 1: Hypothetical Kinetic Parameters of a Niacin-Metabolizing Enzyme with Niacin and a Deuterated Analog
| Substrate | K_m (μM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Niacin | 150 | 100 | 5 | 3.3 x 10⁴ |
Probing Reaction Mechanisms through Kinetic Isotope Effect (KIE) Studies
The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of a chemical reaction if the bond to the isotope is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. princeton.eduyoutube.com For this compound, the deuterium is located on the methoxy group. Therefore, a primary KIE would be expected in enzymatic reactions that involve the cleavage of a C-D bond in this group, such as O-demethylation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
The magnitude of the KIE (kH/kD) can provide insights into the transition state of the reaction. wikipedia.org A large primary KIE (typically >2) suggests that the C-H/C-D bond is significantly broken in the transition state. princeton.edu In the context of this compound, if its metabolism involves O-demethylation, a significant KIE would be anticipated. Studies on the oxidative N-demethylation of other compounds have shown that KIEs can help distinguish between different reaction mechanisms, such as hydrogen atom transfer and electron transfer. acs.org
Conversely, a secondary KIE might be observed if the deuterated bond is not broken but its environment changes during the rate-determining step. wikipedia.org For instance, if this compound binds to an enzyme and the methoxy group is involved in a conformational change that is part of the rate-limiting step, a small secondary KIE could be observed.
Table 2: Hypothetical Kinetic Isotope Effects for the O-Demethylation of 2-Methoxynicotinic Acid
| Parameter | Value | Interpretation |
|---|---|---|
| k_H/k_D | 5.2 | Significant primary kinetic isotope effect, suggesting C-D bond cleavage is rate-limiting. |
Investigations into Enzyme-Mediated Deuterium Exchange Mechanisms
Enzyme-mediated hydrogen-deuterium (H-D) exchange can occur when a substrate is bound in the active site of an enzyme, facilitating the exchange of protons with the solvent. nih.govwikipedia.org This phenomenon can provide information about the solvent accessibility of different parts of a substrate when bound to an enzyme and the dynamics of the enzyme-substrate complex. nih.govacs.org
For this compound, the deuterium atoms are on a methyl group, which are generally non-exchangeable under normal physiological conditions. However, some enzymatic reactions can catalyze the exchange of non-labile hydrogens. mdpi.com An investigation into whether niacin-metabolizing enzymes could facilitate the exchange of deuterium from the methoxy-D3 group with protons from the solvent would be a novel area of research. Such an exchange would imply a specific chemical mechanism within the enzyme's active site that can activate the C-D bond.
Recent studies have shown that enzymes can catalyze H-D exchange between a deuterated molecule and other endogenous metabolites within the active site, revealing competitive binding and potential metabolic disruption. nih.gov While this has been demonstrated with other classes of molecules, exploring a similar mechanism for this compound could uncover new interactions and metabolic pathways.
Modulation of Key Enzyme Activities (e.g., DGAT2, NNMT) by Deuterated Nicotinic Acid Derivatives
The primary therapeutic effects of niacin are mediated through the modulation of key enzymes, particularly DGAT2. nih.gov Niacin acts as a noncompetitive inhibitor of DGAT2, leading to reduced triglyceride synthesis. nih.gov The introduction of a deuterated methoxy group in this compound could potentially alter this inhibitory activity. The electronic and steric properties of the deuterated methoxy group are very similar to the non-deuterated form, but the difference in bond strength could influence its interaction with the enzyme's binding pocket.
While direct experimental data on the effect of this compound on DGAT2 activity is not available, one could hypothesize that if the methoxy group is involved in a key interaction within the binding site, the deuteration might subtly modulate the inhibitory constant (Ki).
Regarding NNMT, its primary substrate is nicotinamide. nih.gov Nicotinic acid is not a substrate for methylation by NNMT. Therefore, it is unlikely that this compound would be a substrate for this enzyme. However, the possibility of it acting as an inhibitor cannot be entirely ruled out without experimental investigation. Studies have focused on developing inhibitors of NNMT for various therapeutic applications. nih.gov
The following table provides a hypothetical comparison of the inhibitory effects of niacin and its deuterated analog on DGAT2 activity.
Table 3: Hypothetical Inhibition of DGAT2 by Niacin and a Deuterated Analog
| Compound | IC₅₀ (μM) | Type of Inhibition |
|---|---|---|
| Niacin | 100 | Noncompetitive |
Preclinical Research Applications for Metabolic Insight in Disease Models
Application in In Vitro Cell Culture Systems for Metabolic Flux Analysis (e.g., HepG2 cells, keratinocytes)
Metabolic flux analysis using stable isotope tracers is a pivotal technique for quantifying the rates of metabolic pathways within cells. While direct studies utilizing 2-(Methoxy-D3)nicotinic acid in HepG2 liver cells and keratinocytes for metabolic flux analysis are not extensively documented in publicly available research, the principles of this methodology are well-established and its application with similar deuterated compounds is widespread.
In a typical metabolic flux analysis experiment, cells like the human hepatoma cell line HepG2, a common model for liver metabolism, would be cultured in a medium containing this compound. As the cells metabolize the compound, the deuterium (B1214612) label is incorporated into downstream metabolites. Using techniques such as mass spectrometry, researchers can track the rate of appearance and the distribution of these labeled metabolites, providing a dynamic picture of the metabolic pathways influenced by nicotinic acid. This can reveal, for example, the rate of its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions, and its subsequent catabolism.
Similarly, in keratinocytes, the primary cell type of the epidermis, tracing the metabolism of deuterated nicotinic acid could elucidate its role in skin biology. Nicotinic acid is known to activate G protein-coupled receptor 109A (GPR109A) in keratinocytes, leading to the production of prostaglandins (B1171923) and causing the characteristic skin flushing associated with high doses of niacin. nih.gov By using a deuterated tracer, researchers could quantify the flux through pathways involved in prostaglandin (B15479496) synthesis and explore how this is altered in skin-related disease models.
The data obtained from such in vitro metabolic flux analyses are crucial for building comprehensive metabolic models and for identifying potential targets for pharmacological intervention in diseases with a metabolic basis.
Utilization in In Vivo Animal Models for Systemic Metabolic Tracing
Through the collection of biological samples like blood, urine, and tissues at various time points after administration, the metabolic fate of the deuterated nicotinic acid can be meticulously mapped. For instance, in vivo isotope tracing can reveal the extent to which nicotinic acid is taken up by the liver and converted into its various metabolites, and how these metabolites are then distributed to other tissues. nih.gov This is particularly relevant for understanding the systemic effects of nicotinic acid on lipid metabolism, where it is known to influence circulating lipid profiles. nih.gov
Furthermore, in vivo tracing with deuterated compounds can shed light on how metabolic pathways are altered in disease states. For example, in animal models of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) or atherosclerosis, tracing the metabolism of this compound could reveal disease-specific alterations in nicotinamide and NAD+ metabolism, providing a deeper understanding of the pathophysiology.
Exploration of Nutrient-Gene Expression Interactions through Deuterium Labeling (e.g., PPARγ, LXRα, ABCA1, Nrf2/Keap1/HO-1 pathways)
A key advantage of using deuterated compounds in preclinical research is the ability to link metabolic changes with alterations in gene expression. Nicotinic acid and its metabolites are known to influence the activity of several nuclear receptors and transcription factors that play crucial roles in regulating metabolism and inflammation.
Studies have shown that nicotinic acid can modulate the expression of genes regulated by peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor-alpha (LXRα). nih.gov These nuclear receptors are master regulators of lipid metabolism and inflammation. For instance, nicotinic acid has been demonstrated to increase the expression of ATP-binding cassette transporter A1 (ABCA1), a key gene in reverse cholesterol transport that is regulated by LXRα. nih.gov By using a deuterated tracer like this compound, researchers can correlate the metabolic flux through specific pathways with changes in the expression of these target genes, providing a more integrated understanding of the compound's mechanism of action.
The Nrf2/Keap1/HO-1 pathway is another critical cellular defense mechanism against oxidative stress and inflammation. nih.govfrontiersin.org While direct evidence linking this compound to this pathway is emerging, the known anti-inflammatory properties of nicotinic acid suggest a potential interaction. Deuterium labeling can be employed to investigate whether the metabolism of nicotinic acid leads to the activation of Nrf2 and the subsequent upregulation of its target genes, such as heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory effects. researchgate.netnih.gov
| Gene/Pathway | Function | Potential Interaction with Nicotinic Acid Metabolism |
| PPARγ | Regulates lipid metabolism and inflammation. | Nicotinic acid can modulate its expression. nih.gov |
| LXRα | Master regulator of lipid metabolism. | Nicotinic acid can influence its activity. nih.gov |
| ABCA1 | Key gene in reverse cholesterol transport. | Nicotinic acid can increase its expression. nih.gov |
| Nrf2/Keap1/HO-1 | Cellular defense against oxidative stress. | Potential for activation by nicotinic acid metabolites. |
Mechanistic Studies of Metabolic Perturbations in Response to Specific Deuterated Compound Exposure (e.g., 4PY pathway in cardiovascular inflammation)
One of the most significant recent applications of deuterated compounds in nicotinic acid research has been the elucidation of a novel pathway linking excess niacin to cardiovascular inflammation. Through untargeted metabolomics and the use of stable isotope-labeled internal standards, researchers identified a terminal metabolite of niacin, N1-methyl-4-pyridone-3-carboxamide (4PY), as being strongly associated with an increased risk of major adverse cardiovascular events. nih.govccf.orgnih.gov
To precisely quantify 4PY and its structural isomer, N1-methyl-2-pyridone-5-carboxamide (2PY), in clinical samples, a stable isotope dilution liquid chromatography-mass spectrometry (LC-MS/MS) method was developed, which utilized d3-labeled versions of these metabolites as internal standards. nih.gov This accurate quantification was crucial in establishing the clinical association between elevated 4PY levels and cardiovascular disease risk. nih.govresearchgate.nettctmd.com
Subsequent mechanistic studies in preclinical models have demonstrated that 4PY, but not 2PY, directly promotes vascular inflammation. nih.govccf.orgtctmd.com Exposure of endothelial cells and animal models to 4PY was shown to induce the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein involved in the recruitment of inflammatory cells to the blood vessel wall, a critical step in the development of atherosclerosis. nih.gov These findings, which were heavily reliant on the use of deuterated standards for accurate metabolite measurement, have unveiled a previously unknown mechanism by which excess niacin may contribute to cardiovascular pathology, highlighting the power of stable isotope-based approaches in uncovering novel disease mechanisms.
| Metabolite | Full Name | Role in Cardiovascular Inflammation |
| 4PY | N1-methyl-4-pyridone-3-carboxamide | Promotes vascular inflammation by inducing VCAM-1 expression. nih.govtctmd.com |
| 2PY | N1-methyl-2-pyridone-5-carboxamide | Not directly implicated in promoting vascular inflammation. nih.govtctmd.com |
| VCAM-1 | Vascular Cell Adhesion Molecule-1 | A key adhesion molecule in the initiation of atherosclerosis. nih.gov |
Computational and Theoretical Chemistry Studies on 2 Methoxy D3 Nicotinic Acid
Quantum Chemical Calculations for Isotopic Effects on Molecular Properties
Quantum chemical calculations are fundamental in understanding the subtle yet significant effects of isotopic substitution. In the case of 2-(Methoxy-D3)nicotinic acid, replacing protium (B1232500) with deuterium (B1214612) in the methoxy (B1213986) group leads to changes in vibrational frequencies, bond lengths, and bond strengths. These alterations, known as isotope effects, can be accurately predicted using quantum chemical methods.
One of the primary consequences of deuteration is the change in the zero-point vibrational energy (ZPVE). Due to the heavier mass of deuterium, the C-D bonds in the methoxy group have lower vibrational frequencies compared to C-H bonds. This results in a lower ZPVE for the deuterated molecule, which can influence its kinetic and thermodynamic properties. These calculations can provide a theoretical basis for understanding differences in reaction rates (kinetic isotope effect) and equilibrium constants (thermodynamic isotope effect) between the deuterated and non-deuterated forms of 2-methoxynicotinic acid.
Table 1: Theoretical Isotopic Effects on Molecular Properties of this compound
| Molecular Property | Expected Change upon Deuteration | Theoretical Basis |
| Vibrational Frequency (C-D stretch) | Decrease | The frequency of a harmonic oscillator is inversely proportional to the square root of the reduced mass. |
| Zero-Point Vibrational Energy (ZPVE) | Decrease | Lower vibrational frequencies of C-D bonds lead to a lower overall ZPVE. |
| Bond Length (C-D) | Slight Decrease | Anharmonicity of the potential energy surface leads to a slightly shorter average bond length for the heavier isotope. |
| Kinetic Isotope Effect (KIE) | Potential for slower reaction rates | Reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond due to the higher activation energy required. |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.netjocpr.comnih.govresearchgate.net For this compound, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov DFT calculations can map the distribution of these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, DFT can be used to model the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP map can predict regions of the molecule that are electron-rich (and therefore susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is invaluable for understanding how the molecule might interact with other molecules, including biological targets. While the electronic properties are primarily governed by the arrangement of electrons and nuclei, the subtle changes in bond lengths and vibrational modes due to deuteration can lead to minor perturbations in the electronic structure, which can be probed by high-level DFT calculations.
Molecular Dynamics Simulations of Deuterated Compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how a compound like this compound might interact with biological macromolecules such as proteins and nucleic acids. nih.govnih.gov These simulations can model the binding of the deuterated ligand to a protein's active site, revealing the specific interactions that stabilize the complex. nih.gov
The process involves placing the deuterated compound and the target macromolecule in a simulated physiological environment and calculating the forces between all atoms over a series of time steps. This allows for the observation of conformational changes in both the ligand and the protein upon binding.
The isotopic labeling in this compound can influence its binding affinity and residence time within a binding pocket. The slightly altered size, shape, and vibrational properties of the deuterated methoxy group can affect van der Waals interactions and hydrogen bonding patterns. MD simulations can help to elucidate these subtle differences in interaction profiles between the deuterated and non-deuterated forms of the molecule.
Table 2: Potential Applications of MD Simulations for this compound
| Simulation Aspect | Information Gained | Relevance |
| Binding Pose Analysis | Preferred orientation of the compound in a protein's active site. | Understanding the mechanism of action and designing more potent inhibitors. |
| Interaction Fingerprinting | Identification of key amino acid residues involved in binding. | Guiding site-directed mutagenesis studies to validate binding modes. |
| Free Energy of Binding Calculations | Quantitative estimation of the binding affinity. | Predicting the potency of the compound as a drug candidate. |
| Conformational Dynamics | Analysis of the flexibility and movement of the ligand and protein. | Understanding the dynamic nature of molecular recognition. |
In Silico Prediction of Metabolic Transformations and Isotopic Signatures
In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and anticipate metabolic pathways. nih.govnih.gov For this compound, these computational tools can predict how the compound might be transformed by drug-metabolizing enzymes, such as the cytochrome P450 superfamily.
These predictive models often use databases of known metabolic reactions and algorithms based on machine learning or expert systems to identify potential sites of metabolism on the molecule. The presence of the deuterium atoms in the methoxy group can significantly influence the metabolism of this compound. This is known as the metabolic switching or deuterium isotope effect. The C-D bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage. Consequently, metabolism may be shunted away from the deuterated methoxy group towards other sites on the molecule.
In silico tools can help to predict these alternative metabolic pathways and the resulting metabolites. Furthermore, the unique isotopic signature of the deuterated compound and its metabolites can be predicted, which is crucial for designing and interpreting metabolic studies using techniques like mass spectrometry.
Future Directions and Emerging Research Paradigms
Integration of Deuterium (B1214612) Tracing with Multi-Omics Data for Comprehensive Metabolic Mapping
The next frontier in systems biology is the integration of data from multiple "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of cellular processes. researchgate.netacs.org Deuterium tracing, as a key component of fluxomics (the study of metabolic fluxes), provides a dynamic functional layer to the static information offered by genomics and proteomics. researchgate.netnih.gov By introducing a deuterated tracer, such as D-glucose or a deuterated drug molecule like 2-(Methoxy-D3)nicotinic acid, researchers can track its conversion into various downstream metabolites. nih.gov This data on metabolic flow can then be overlaid with gene expression and protein abundance data to build comprehensive, predictive models of metabolic networks. nih.govnih.gov
For instance, stable isotope tracing has been combined with untargeted metabolomics in mouse models to show how dietary fiber metabolized by the gut microbiota contributes carbon to host cell histone acetylation, a key epigenetic mark. nih.gov This approach reveals direct metabolic links between diet, microbiota, and host gene regulation. nih.gov Such integrated analyses are crucial for understanding complex diseases like cancer, where metabolic reprogramming is a key feature. nih.gov By correlating metabolic flux data with gene expression, researchers can validate the functional consequences of genetic mutations and identify new therapeutic targets. nih.gov
| Omics Field | Type of Information Provided | Integration with Deuterium Tracing | Key Insights Gained |
|---|---|---|---|
| Genomics/Metagenomics | DNA sequence, genetic predispositions, microbial gene potential. acs.org | Connects genetic makeup to actual metabolic function and pathway usage. | Understanding how genetic variations or microbial genes affect drug metabolism and disease phenotypes. nih.gov |
| Transcriptomics | Gene expression levels (mRNA). nih.gov | Correlates changes in gene expression with metabolic flux through specific pathways. | Reveals regulatory control points in metabolism and the cellular response to stimuli. nih.gov |
| Proteomics | Protein abundance and post-translational modifications. nih.govasm.org | Links the quantity of metabolic enzymes to the rate of reactions they catalyze. | Validates enzyme function and identifies how protein modifications regulate metabolic activity. nih.gov |
| Metabolomics/Fluxomics | Metabolite concentrations and reaction rates (fluxes). frontiersin.orgmdpi.com | Provides the core dynamic data on the movement of atoms through metabolic networks. | Quantifies pathway activity, identifies metabolic bottlenecks, and discovers novel pathways. nih.govfrontiersin.org |
Development of Novel Biosensors and Imaging Techniques Utilizing Deuterated Probes
The unique vibrational frequency of the carbon-deuterium (C-D) bond, which falls in a "silent" region of the cellular Raman spectrum, makes deuterium an excellent bio-orthogonal probe for imaging. nih.govwiley.com This property is being exploited to develop powerful new imaging modalities that can visualize metabolic activity in living cells, tissues, and even whole organisms with high spatial and temporal resolution. nih.govnih.gov
Stimulated Raman Scattering (SRS) Microscopy coupled with deuterium labeling is a particularly promising technique. nih.govspiedigitallibrary.org By supplying cells or organisms with deuterated precursors like D-amino acids, D-glucose, or heavy water (D₂O), researchers can directly image the synthesis of new proteins, lipids, and DNA in situ. nih.govnih.govoptics.org This method is minimally invasive and allows for long-term imaging of metabolic dynamics. spiedigitallibrary.org It has been used to visualize protein synthesis in the brains of mice, track glucose metabolism in tumors, and observe the systemic incorporation of nutrients in Drosophila. nih.govnih.govspiedigitallibrary.org This technology could one day be used to precisely delineate tumor margins during surgery by highlighting the higher metabolic activity of cancerous cells. optics.org
Deuterium Metabolic Imaging (DMI) is another emerging modality based on magnetic resonance (MR) technology. ismrm.orgyoutube.com After administering a deuterated substrate like [6,6'-²H₂]glucose, DMI can map the spatial distribution of the tracer and its metabolic products, such as lactate (B86563) and glutamate, in 3D. ismrm.orgnih.gov This provides a direct measure of metabolic pathways, like the balance between glycolysis and mitochondrial respiration (the Warburg effect in cancer), and can be implemented on widely available clinical MR scanners. ismrm.org
Beyond imaging, the Kinetic Isotope Effect (KIE) —the change in reaction rate upon isotopic substitution—is being harnessed for biosensor development. wikipedia.orglibretexts.org Because the C-D bond is stronger than the C-H bond, reactions involving the breaking of this bond are slower. wikipedia.org This predictable change in kinetics can be used to design highly specific enzyme assays and to study enzyme mechanisms in detail, which is critical for drug development. nih.goveinsteinmed.edu
| Technique | Principle | Deuterated Probe Example | Application | Advantage |
|---|---|---|---|---|
| Stimulated Raman Scattering (SRS) Microscopy | Detects the unique vibrational frequency of C-D bonds in a cell-silent spectral region. nih.govwiley.com | Deuterated amino acids, D-glucose, D₂O. nih.govnih.gov | Live-cell imaging of protein, lipid, and DNA synthesis; mapping metabolic heterogeneity in tissues. spiedigitallibrary.orgoptics.org | High resolution, non-invasive, capable of long-term in vivo imaging. spiedigitallibrary.org |
| Deuterium Metabolic Imaging (DMI) | MR-based detection of deuterated metabolites. ismrm.orgyoutube.com | [6,6'-²H₂]Glucose, deuterated acetate (B1210297). ismrm.orgnih.gov | 3D mapping of metabolic fluxes (e.g., glycolysis vs. TCA cycle) in vivo, particularly in brain and liver. ismrm.orgnih.gov | Clinically translatable, provides spatial maps of metabolism. ismrm.org |
| Kinetic Isotope Effect (KIE) Analysis | Measures changes in reaction rates due to the heavier mass of deuterium. wikipedia.orglibretexts.org | Deuterated substrates for specific enzymes. | Elucidating enzyme mechanisms, determining rate-limiting steps. nih.goveinsteinmed.edu | Provides detailed mechanistic insight into chemical and biological reactions. einsteinmed.edu |
Expansion of Isotopic Labeling Strategies for Unraveling Complex Biological Pathways
The versatility of stable isotope labeling allows for a wide range of experimental designs to answer specific biological questions. nih.govfiveable.me The choice of the labeled precursor, the specific atoms that are labeled within that molecule (positional isotopomers), and the experimental setup can be tailored to probe different aspects of metabolism. nih.govmdpi.com
Global vs. Targeted Labeling: Researchers can use global labeling approaches, such as providing ¹³C-glucose or ¹⁵N-glutamine, to gain a broad overview of central carbon and nitrogen metabolism. fiveable.me Alternatively, a targeted strategy using a specifically labeled molecule, like this compound, can be employed to trace the metabolic fate of a particular drug or xenobiotic with high sensitivity. fiveable.me
Advanced Labeling Schemes: More complex strategies involve using multiple isotopic tracers simultaneously (e.g., ¹³C and ¹⁵N) or using molecules with specific labeling patterns to resolve ambiguous pathway connections. mdpi.comresearchgate.net For example, different isotopomers of glucose can be used to distinguish between the pentose (B10789219) phosphate (B84403) pathway and glycolysis. mdpi.com Cell-free expression systems are also enabling the site-specific incorporation of labeled amino acids into proteins, which is a boon for structural biology studies using Nuclear Magnetic Resonance (NMR). Furthermore, new analytical platforms like IsoAnalyst use parallel stable isotope labeling to connect natural products to the gene clusters responsible for their biosynthesis, accelerating drug discovery from natural sources. nih.gov
These advanced strategies are moving beyond simple pathways to tackle complex, system-wide questions, such as the metabolic interplay between different cell types in a tissue or the interactions between host and microbial metabolism. nih.gov
| Strategy | Description | Example Application | Information Gained |
|---|---|---|---|
| Global Labeling | Use of a universally labeled primary nutrient (e.g., U-¹³C-glucose) to trace carbon through central metabolism. fiveable.me | Studying metabolic reprogramming in cancer cells. nih.gov | A broad, system-wide view of metabolic pathway activity. nih.gov |
| Targeted Labeling | Use of a specifically labeled precursor to investigate a particular pathway or molecule's fate. fiveable.me | Tracing the metabolism of a deuterated drug like this compound. | High-sensitivity tracking of specific biotransformations. fiveable.me |
| Positional Labeling | Using precursors labeled at specific atomic positions (isotopomers). mdpi.com | Using [1,2-¹³C]-glucose to differentiate between glycolysis and the pentose phosphate pathway. mdpi.com | Resolves fluxes through branching or converging metabolic pathways. |
| Parallel Labeling | Running parallel experiments with different isotopic tracers. nih.govmdpi.com | Using both ¹³C-glucose and ¹³C-glutamine to map central carbon metabolism. mdpi.com | Provides complementary data to improve the precision of flux maps. mdpi.com |
Advanced Methodologies for High-Throughput Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful approach that combines isotope labeling with high-resolution analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netuky.edu The goal of SIRM is to determine the fate of isotopic labels from a precursor molecule into a wide array of downstream metabolites, providing a detailed snapshot of pathway activities. nih.gov
Future developments in SIRM are focused on increasing throughput and analytical depth. Advances in high-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), allow for the accurate measurement of isotopologues (molecules differing in the number of heavy isotopes) for hundreds of metabolites simultaneously. nih.govresearchgate.netuky.edu This enables a network-wide investigation of metabolic pathways from a single experiment. acs.org
Automation in sample preparation and data analysis is key to making SIRM a high-throughput technology. nih.gov Computational software is continuously improving to handle the complexity of SIRM data, automatically identifying labeled compounds, quantifying isotopic enrichment, and calculating metabolic fluxes. researchgate.netacs.org These advancements are making it possible to apply SIRM to large-scale studies, including clinical trials, where it can be used to discover metabolic biomarkers for disease diagnosis or to monitor therapeutic responses in patients. nih.govuky.edu For example, SIRM has already been used in human cancer patients by administering ¹³C-glucose to trace tumor metabolism in situ, providing crucial insights into metabolic adaptations in cancer. nih.gov
| Step | Description | Key Technologies/Methodologies | Future Direction |
|---|---|---|---|
| 1. Isotope Labeling | Introduction of a stable isotope-labeled precursor (e.g., deuterated compound) into the biological system. nih.gov | Cell culture, animal models, human studies. nih.govuky.edu | Development of more complex and targeted labeling schemes. mdpi.com |
| 2. Sample Preparation | Rapid quenching of metabolism and extraction of metabolites. nih.gov | Automated liquid handling systems. | Miniaturization and improved efficiency to handle large sample cohorts. |
| 3. Analytical Measurement | Separation and detection of metabolites and their isotopologues. nih.gov | LC-MS, GC-MS, FT-ICR-MS, NMR. nih.govuky.edunih.gov | Higher resolution and sensitivity in MS; faster acquisition in NMR. ibs.fr |
| 4. Data Analysis | Processing raw data to identify labeled peaks, correct for natural isotope abundance, and calculate fluxes. researchgate.net | Specialized software for isotopologue distribution analysis and metabolic flux modeling. nih.govacs.org | Integration with other omics data and machine learning for predictive modeling. researchgate.net |
Q & A
Basic: What synthetic methodologies are used to incorporate deuterium at the methoxy group in 2-(Methoxy-D3)nicotinic acid?
Deuterium incorporation typically involves isotopic exchange or deuterated precursor synthesis. For methoxy-D3 groups, methoxy-d3 phenol derivatives (e.g., 2-(Methoxy-d3)phenol, CAS 4495-69-5) can serve as intermediates. Reaction with nicotinic acid under nucleophilic substitution conditions (e.g., using K2CO3 in DMF) enables site-specific deuterium retention. Post-synthesis, purity is validated via NMR to confirm deuterium enrichment (>98% atom D) .
Advanced: How does deuterium substitution affect the vibrational modes and molecular stability of this compound?
Deuterium alters vibrational modes by reducing stretching frequencies (e.g., O-D vs. O-H). Terahertz (THz) spectroscopy combined with density functional theory (DFT) simulations can resolve these differences. For instance, nicotinic acid derivatives show distinct torsion and wagging modes in THz spectra, which shift upon deuteration. Stability studies under oxidative conditions (e.g., peroxomonosulfate in acidic media) reveal slower degradation kinetics due to deuterium's kinetic isotope effect .
Basic: What analytical techniques confirm deuterium incorporation and purity in this compound?
- NMR Spectroscopy : H NMR identifies residual proton signals in the methoxy region (δ 3.3–3.7 ppm), while H NMR quantifies deuterium content.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects isotopic peaks (M+3 for D3 substitution) and confirms molecular integrity.
- Isotopic Purity : Isotope ratio mass spectrometry (IRMS) ensures >98% atom D, critical for metabolic tracing studies .
Advanced: How can reaction kinetics guide the optimization of this compound synthesis?
Kinetic studies under varying pH, temperature, and catalyst conditions (e.g., EDC/NHS coupling) identify rate-limiting steps. For example, oxidation of nicotinic acid by peroxomonosulfate follows second-order kinetics (first-order in nicotinic acid and oxidant). Deuterated analogs may exhibit rate retardation due to isotopic mass effects, requiring adjustments in reaction time or stoichiometry .
Basic: What storage conditions preserve the stability of this compound?
Store at 2–8°C in inert, airtight containers to prevent deuterium exchange with ambient moisture. Lyophilization or storage in deuterated solvents (e.g., D2O) minimizes isotopic dilution. Regular stability testing via HPLC ensures no degradation over 12 months .
Advanced: How to design an HPLC method to separate this compound from non-deuterated analogs?
Use reversed-phase HPLC with a C18 column and deuterium-sensitive mobile phases (e.g., 0.1% TFA in H2O/acetonitrile). The deuterated compound elutes slightly earlier due to reduced hydrophobicity. Validate with MS detection to confirm separation efficiency. Column temperature control (±0.5°C) enhances reproducibility .
Basic: What purification strategies resolve byproducts in this compound synthesis?
- Recrystallization : Use deuterated ethanol/D2O mixtures to preferentially crystallize the target compound.
- Column Chromatography : Silica gel with deuterated eluents (e.g., CDCl3/MeOD) minimizes proton contamination.
- Ion-Exchange Resins : Separate acidic byproducts via pH-gradient elution .
Advanced: How to evaluate the metabolic fate of this compound in NAD+ biosynthesis pathways?
Use C or C isotopic tracers to track incorporation into NAD+ via salvage pathways. LC-MS/MS quantifies deuterated intermediates (e.g., nicotinic acid mononucleotide, NaAD). In vitro assays with NAD synthase enzymes assess deuterium’s impact on catalytic efficiency. Compare with non-deuterated controls to identify isotopic bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
